Panulisib

Vue d'ensemble

Description

C'est un solide fibreux jaune présent dans les extraits et les huiles essentielles de nombreuses plantes . Ce composé est distinct de son isomère plus répandu, la méta-vanilline, en raison de la position de son groupe hydroxyle.

Méthodes De Préparation

Le 3-hydroxy-2-méthoxybenzaldéhyde peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du gaïacol avec le chloroforme en présence d'une base, telle que l'hydroxyde de sodium, pour former le produit souhaité . Les méthodes de production industrielle font souvent appel à des techniques avancées comme la polymérisation chimique oxydative .

Analyse Des Réactions Chimiques

Le 3-hydroxy-2-méthoxybenzaldéhyde subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les acides ou les quinones correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools.

Substitution : Il peut subir des réactions de substitution aromatique électrophile en raison de la présence des groupes hydroxyle et méthoxy.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés du benzaldéhyde et des composés phénoliques .

Applications de recherche scientifique

Le 3-hydroxy-2-méthoxybenzaldéhyde a un large éventail d'applications de recherche scientifique :

Biologie : Ses propriétés mutagènes et comutagènes ont été étudiées.

Industrie : Il est utilisé dans la production de colorants et comme agent aromatisant dans les produits alimentaires.

Mécanisme d'action

Le mécanisme d'action du 3-hydroxy-2-méthoxybenzaldéhyde implique son interaction avec les systèmes d'antioxydation cellulaires. Il agit comme un composé redox-actif qui perturbe l'homéostasie redox cellulaire et les systèmes d'antioxydation, ce qui conduit à l'inhibition de la croissance microbienne . Ce composé cible des enzymes comme les superoxyde dismutases et la glutathion réductase, qui sont essentielles pour maintenir l'équilibre redox cellulaire .

Applications De Recherche Scientifique

3-Hydroxy-2-methoxybenzaldehyde has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-hydroxy-2-methoxybenzaldehyde involves its interaction with cellular antioxidation systems. It acts as a redox-active compound that disrupts cellular redox homeostasis and antioxidation systems, leading to the inhibition of microbial growth . This compound targets enzymes like superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

Comparaison Avec Des Composés Similaires

Le 3-hydroxy-2-méthoxybenzaldéhyde est similaire à d'autres composés comme la vanilline (4-hydroxy-3-méthoxybenzaldéhyde) et le 2-hydroxy-4-méthoxybenzaldéhyde. il est unique en raison de la position de son groupe hydroxyle, qui influence considérablement ses propriétés chimiques et sa réactivité . D'autres composés similaires comprennent l'eugénol et l'anisaldéhyde .

Activité Biologique

Panulisib, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway, specifically the class I PI3K isoforms. This compound has garnered attention due to its potential therapeutic applications in various cancers, particularly those associated with mutations in the PI3K-AKT-mTOR signaling pathway. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and relevant case studies.

This compound functions primarily as a pan-PI3K inhibitor , affecting multiple isoforms of the PI3K family. Its mechanism involves:

- Inhibition of PI3K Activity : By binding to the catalytic subunit of PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.

- Impact on mTOR Pathway : this compound also inhibits mTOR complex 1 and 2 (mTORC1 and mTORC2), which are critical for cellular growth and metabolism. This inhibition leads to reduced protein synthesis and cell cycle arrest in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for therapeutic use:

- Bioavailability : Studies have shown that this compound achieves sub-micromolar concentrations in tumor tissues, suggesting effective delivery to target sites .

- Half-Life : The compound exhibits a half-life suitable for once-daily dosing in clinical settings.

- Metabolism : Primarily metabolized by CYP3A4, this compound's interactions with other drugs metabolized by this enzyme should be considered during treatment .

Clinical Studies

This compound has undergone various phases of clinical trials aimed at evaluating its efficacy and safety:

- Phase 1 Trials : Initial studies focused on solid tumors demonstrated that this compound was well-tolerated with manageable side effects. The maximum tolerated dose was established alongside pharmacodynamic assessments showing significant reductions in AKT phosphorylation as a marker of pathway inhibition .

| Study Phase | Indication | Results Summary |

|---|---|---|

| Phase 1 | Solid Tumors | Positive results; manageable side effects noted |

| Phase 1 | KRAS Mutant Non-small Cell Lung Cancer | Preclinical data indicates potential efficacy |

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study in Breast Cancer : A patient with metastatic breast cancer harboring PIK3CA mutations exhibited a partial response after treatment with this compound combined with hormonal therapy. The tumor showed decreased metabolic activity on PET imaging after three cycles of treatment.

- Case Study in Glioblastoma : In a cohort study involving patients with glioblastoma multiforme, administration of this compound led to stabilization of disease in 40% of participants after six months, highlighting its potential in CNS tumors.

Research Findings

Recent research has provided insights into the broader implications of targeting the PI3K pathway with compounds like this compound:

- Synergistic Effects : Studies suggest that combining this compound with other targeted therapies may enhance therapeutic outcomes. For instance, co-administration with mTOR inhibitors has shown increased antiproliferative effects in vitro across various cancer cell lines .

- Resistance Mechanisms : Investigations into resistance mechanisms have identified compensatory pathways that may diminish the efficacy of this compound over time. Ongoing research aims to elucidate these mechanisms to improve treatment strategies.

Propriétés

IUPAC Name |

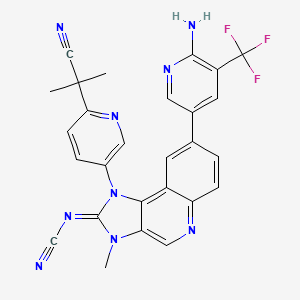

[8-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-1-[6-(2-cyanopropan-2-yl)pyridin-3-yl]-3-methylimidazo[4,5-c]quinolin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20F3N9/c1-26(2,13-31)22-7-5-17(11-35-22)39-23-18-8-15(16-9-19(27(28,29)30)24(33)36-10-16)4-6-20(18)34-12-21(23)38(3)25(39)37-14-32/h4-12H,1-3H3,(H2,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLRLTSXTLICIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=NC#N)C)C5=CC(=C(N=C5)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20F3N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356033-60-7 | |

| Record name | Panulisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356033607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANULISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9WA04F921 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.